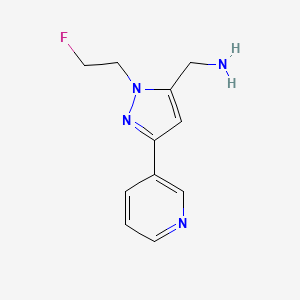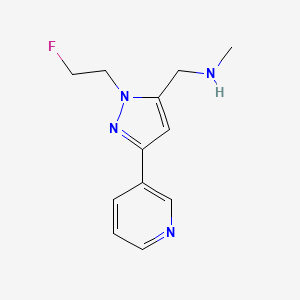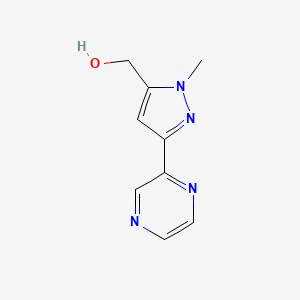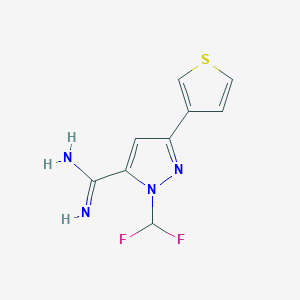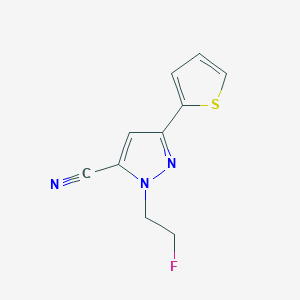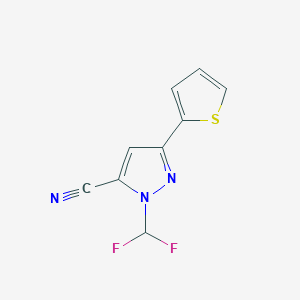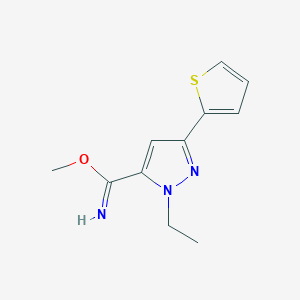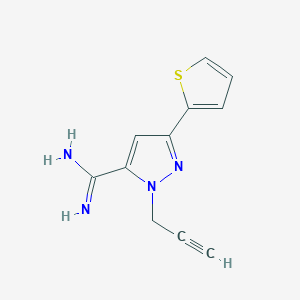
2-(4-Ethoxyindolin-1-yl)propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-(4-Ethoxyindolin-1-yl)propanoic acid is C13H17NO3. The molecular weight is 235.28 g/mol.Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Novel substituted ethyl 2-(quinolin-4-yl)-propanoates, synthesized from 4-hydroxyquinolines, demonstrated potent antimicrobial activity against Helicobacter pylori (Khan et al., 2013).
Photodynamic Therapy
- Phthalocyanine Derivatives for Photodynamic Therapy: The study on 2-(morpholin-4-yl)ethoxy substituted phthalocyanines highlighted their potential as agents for photodynamic therapy in cancer treatment. They exhibited significant photosensitizing potential in vitro (Kucińska et al., 2015).
Synthesis of Benzodipyrrinones
- Synthesis of Benzodipyrrinones: A study demonstrated the synthesis of 2,3-Benzannelated dipyrrinone analogs, providing insights into their structural properties (Boiadjiev & Lightner, 2003).
Antimicrobial Activity of Quinolinones
- Antimicrobial Activity of Novel Quinolinones: This research explored the synthesis and antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, contributing to the understanding of these compounds' properties (Hassanin & Ibrahim, 2012).
Quality Control of Pharmaceutical Ingredients
- Quality Control of Active Pharmaceutical Ingredients: The paper discussed analytical methods for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, which is crucial for ensuring the efficacy and safety of pharmaceutical products (Zubkov et al., 2016).
Thermo-solvatochromism of Zwitterionic Probes
- Thermo-solvatochromism Study: Investigated the thermo-solvatochromism of zwitterionic probes in aqueous alcohols, providing insight into solvation dynamics relevant to a wide range of chemical and biological processes (Tada, Silva, & Seoud, 2003).
Analgesic and Diuretic Properties
- Study on Analgesic and Diuretic Properties: This research presented a method for preparing a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and analyzed their analgesic and diuretic properties (Ukrainets et al., 2013).
Direcciones Futuras
Indole derivatives, which include 2-(4-Ethoxyindolin-1-yl)propanoic acid, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-(4-ethoxyindolin-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that 2-(4-Ethoxyindolin-1-yl)propanoic acid binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular receptors that 2-(4-Ethoxyindolin-1-yl)propanoic acid interacts with.
Pharmacokinetics
It is known that carboxylic acids, such as propanoic acid, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which are part of the usual metabolic pathway that carboxylic acids participate within in the human body
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 2-(4-Ethoxyindolin-1-yl)propanoic acid may have diverse molecular and cellular effects depending on the specific receptors it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethoxyindolin-1-yl)propanoic acid. For instance, the gut microbiome can metabolize dietary tryptophan, which is a precursor of indole, affecting the availability of indole derivatives . Other environmental factors, such as pH, temperature, and the presence of other substances, could also potentially influence the action of 2-(4-Ethoxyindolin-1-yl)propanoic acid.
Propiedades
IUPAC Name |
2-(4-ethoxy-2,3-dihydroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-12-6-4-5-11-10(12)7-8-14(11)9(2)13(15)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDTJPVJLIHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyindolin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





